molecular formula C18H16F3NO2 B2624175 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide CAS No. 2097857-98-0

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2624175
CAS No.: 2097857-98-0
M. Wt: 335.326
InChI Key: ZGKJZHBITXYIOP-UHFFFAOYSA-N
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Description

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide is a synthetic compound that features a benzofuran moiety and a trifluoromethylphenyl group. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Mechanism of Action

    Target of Action

    Compounds with a benzofuran nucleus, like “N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide”, are known to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure of the compound and could include a variety of enzymes, ion channels, or receptor proteins.

Preparation Methods

The synthesis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

Biological Activity

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • A benzofuran moiety which contributes to its biological activity.
  • A trifluoromethyl group that enhances lipophilicity and may influence receptor binding.
  • An acetamide functional group that can modulate pharmacokinetic properties.

Molecular Formula

The molecular formula for this compound is C16H16F3NC_{16}H_{16}F_3N.

Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant antitumor activity. For instance, a study demonstrated that derivatives of benzofuran showed cytotoxic effects against various cancer cell lines. The IC50 values for related compounds ranged from 1.61 µg/mL to 1.98 µg/mL, suggesting a promising potential for this compound in cancer treatment .

The proposed mechanism of action for compounds in this class often involves:

  • Inhibition of Bcl-2 : This anti-apoptotic protein plays a crucial role in cancer cell survival. Compounds that can disrupt its function may induce apoptosis in cancer cells.
  • Hydrophobic interactions : Studies using molecular dynamics simulations have shown that these compounds interact with target proteins primarily through hydrophobic contacts .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substitutions on the benzofuran and phenyl rings:

  • Trifluoromethyl substitution : Enhances the lipophilicity and possibly the binding affinity to target proteins.
  • Positioning of substituents : The placement of electron-donating or withdrawing groups on the phenyl ring significantly affects cytotoxicity and selectivity towards cancer cells.

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of related compounds:

  • Cytotoxicity Assays :
    • Compounds were tested against various cancer cell lines using MTT assays, demonstrating significant growth inhibition compared to standard drugs like doxorubicin.
    • A notable compound exhibited an IC50 value lower than 10 µM across multiple cell lines, indicating strong antiproliferative effects.
  • In Vivo Studies :
    • In animal models, administration of related benzofuran derivatives led to reduced tumor growth rates, supporting their potential as therapeutic agents.

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO2/c19-18(20,21)14-5-3-4-12(8-14)9-17(23)22-10-13-11-24-16-7-2-1-6-15(13)16/h1-8,13H,9-11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKJZHBITXYIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CNC(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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